4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one
Overview
Description
4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines. This reaction is typically catalyzed by potassium hydroxide and proceeds under moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and the nature of the biological system being studied. For instance, its derivatives may inhibit certain enzymes or bind to specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound has a similar fused ring system but differs in the position of the methyl group and the presence of a hydroxyl group.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridines: These compounds share a similar pyridine ring but have a different fused ring structure.
Uniqueness
4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2H)-one is unique due to its specific ring fusion and the position of the methyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-methyl-3,7-dihydro-2H-furo[2,3-b]pyridin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-7(10)9-8-6(5)2-3-11-8/h4H,2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBKRUDIWDASEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299789 | |
Record name | 4-methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22385-34-8 | |
Record name | NSC132867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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